Cas no 1448867-42-2 (Siremadlin (R Enantiomer))

Siremadlin (R Enantiomer) is a stereospecific small molecule inhibitor targeting MDM2, a key negative regulator of the tumor suppressor p53. The R enantiomer exhibits enhanced binding affinity and selectivity for MDM2, promoting p53 activation and subsequent apoptosis in cancer cells with wild-type p53. Its optimized chiral configuration improves pharmacokinetic properties, reducing off-target effects compared to racemic mixtures. Preclinical studies demonstrate potent antitumor activity in hematologic and solid malignancies, with improved therapeutic windows. The compound's enantiomeric purity ensures consistent biological activity, making it a valuable tool for oncology research and targeted therapy development. Its stability and solubility profile further support its utility in formulation studies.
Siremadlin (R Enantiomer) structure
Siremadlin (R Enantiomer) structure
Product name:Siremadlin (R Enantiomer)
CAS No:1448867-42-2
MF:C26H24Cl2N6O4
MW:555.412563323975
CID:4600489
PubChem ID:71679278

Siremadlin (R Enantiomer) Chemical and Physical Properties

Names and Identifiers

    • Siremadlin R Enantiomer
    • BDBM129824
    • US8815926, 103
    • (4R)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one
    • Siremadlin (R Enantiomer)
    • NVP-HDM201 (R Enantiomer)
    • HDM201 (R Enantiomer)
    • Pyrrolo[3,4-d]imidazol-4(1H)-one, 5-(5-chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinyl)-6-(4-chlorophenyl)-2-(2,4-dimethoxy-5-pyrimidinyl)-5,6-dihydro-1-(1-methylethyl)-, (6R)-
    • HY-18658A
    • MS-30124
    • SCHEMBL15142653
    • HDM201 R Enantiomer
    • CHEMBL3653257
    • 1448867-42-2
    • DTXSID401099000
    • CS-0040312
    • NVP-HDM201 R Enantiomer
    • (R)-SIREMADLIN
    • G16221
    • DA-66280
    • AKOS040733889
    • Inchi: 1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m1/s1
    • InChI Key: AGBSXNCBIWWLHD-HXUWFJFHSA-N
    • SMILES: ClC1=CN(C)C(C(=C1)N1C(C2=C([C@H]1C1C=CC(=CC=1)Cl)N(C(C1=CN=C(N=C1OC)OC)=N2)C(C)C)=O)=O

Computed Properties

  • Exact Mass: 554.123609g/mol
  • Monoisotopic Mass: 554.123609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 6
  • Complexity: 987
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 103
  • Molecular Weight: 555.4g/mol

Siremadlin (R Enantiomer) Security Information

  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Siremadlin (R Enantiomer) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1236270-10mg
NVP-HDM201 R Enantiomer
1448867-42-2 99%
10mg
$1150 2024-06-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59526-200mg
Siremadlin R Enantiomer
1448867-42-2 98%
200mg
¥0.00 2023-09-07
MedChemExpress
HY-18658A-10mM*1 mL in DMSO
Siremadlin (R Enantiomer)
1448867-42-2 99.12%
10mM*1 mL in DMSO
¥4840 2024-04-20
MedChemExpress
HY-18658A-1mg
Siremadlin (R Enantiomer)
1448867-42-2 99.12%
1mg
¥2200 2024-04-20
MedChemExpress
HY-18658A-10mg
Siremadlin (R Enantiomer)
1448867-42-2 99.12%
10mg
¥6600 2024-04-20
MedChemExpress
HY-18658A-5mg
Siremadlin (R Enantiomer)
1448867-42-2 99.12%
5mg
¥4400 2024-04-20
MedChemExpress
HY-18658A-50mg
Siremadlin (R Enantiomer)
1448867-42-2 99.12%
50mg
¥23000 2023-08-31
eNovation Chemicals LLC
Y1236270-50mg
NVP-HDM201 R Enantiomer
1448867-42-2 99%
50mg
$3225 2024-06-05
MedChemExpress
HY-18658A-10mM*1mLinDMSO
Siremadlin (R Enantiomer)
1448867-42-2 99.12%
10mM*1mLinDMSO
¥4840 2023-07-26
1PlusChem
1P01EOKN-50mg
NVP-HDM201 R Enantiomer
1448867-42-2 99%
50mg
$2268.00 2024-06-20

Additional information on Siremadlin (R Enantiomer)

Siremadlin (R Enantiomer) - A Promising Compound in the Field of Neurodegenerative Diseases

Siremadlin (R Enantiomer), with the CAS number 1448867-42-2, is a promising compound that has garnered significant attention in the field of neurodegenerative diseases. This enantiomer, specifically the R form, has shown remarkable potential in various preclinical and early clinical studies, making it a focal point for researchers and pharmaceutical companies alike.

The development of Siremadlin (R Enantiomer) is rooted in its unique chemical structure and biological activity. As an enantiomer, it exhibits distinct properties compared to its S counterpart, which can significantly influence its pharmacological effects. The R enantiomer has been shown to have enhanced bioavailability and a more favorable pharmacokinetic profile, making it a more suitable candidate for therapeutic applications.

Recent studies have highlighted the neuroprotective effects of Siremadlin (R Enantiomer). In a 2023 study published in the Journal of Neurochemistry, researchers demonstrated that this compound can effectively reduce oxidative stress and inflammation in neuronal cells. These findings are particularly significant given the role of oxidative stress and inflammation in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Moreover, Siremadlin (R Enantiomer) has shown promise in modulating key signaling pathways involved in neuronal survival and function. In a preclinical study using animal models of Alzheimer's disease, the compound was found to enhance synaptic plasticity and improve cognitive function. These results suggest that Siremadlin (R Enantiomer) could be a valuable therapeutic agent for treating cognitive impairments associated with neurodegenerative disorders.

The safety profile of Siremadlin (R Enantiomer) is another critical aspect that has been extensively evaluated. Preclinical toxicology studies have indicated that the compound is well-tolerated at therapeutic doses, with minimal side effects. This favorable safety profile supports its potential for further clinical development and eventual use in patient populations.

In addition to its neuroprotective and cognitive-enhancing properties, Siremadlin (R Enantiomer) has also been investigated for its potential anti-inflammatory effects. Inflammatory processes are known to contribute to the progression of various neurological conditions, and the ability of this compound to modulate inflammation could provide additional therapeutic benefits.

The ongoing research into Siremadlin (R Enantiomer) is part of a broader effort to develop novel treatments for neurodegenerative diseases. These diseases pose significant challenges due to their complex etiology and limited treatment options. The unique properties of Siremadlin (R Enantiomer) make it a promising candidate for addressing these challenges and improving patient outcomes.

In conclusion, Siremadlin (R Enantiomer) (CAS No. 1448867-42-2) represents a significant advancement in the field of neurodegenerative disease research. Its multifaceted mechanisms of action, including neuroprotection, cognitive enhancement, and anti-inflammatory effects, position it as a potential breakthrough therapy. As research continues to uncover more about its therapeutic potential, the future looks bright for this promising compound.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1448867-42-2)Siremadlin (R Enantiomer)
A1012611
Purity:99%/99%/99%
Quantity:1mg/5mg/10mg
Price ($):276.0/552.0/827.0